molecular formula C15H25NO3S B13368744 4-butoxy-3-isopropyl-N,N-dimethylbenzenesulfonamide

4-butoxy-3-isopropyl-N,N-dimethylbenzenesulfonamide

Katalognummer: B13368744
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: DSZFCHHIFSLCLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-butoxy-3-isopropyl-N,N-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-3-isopropyl-N,N-dimethylbenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the butoxy and isopropyl groups. One common method involves the reaction of 4-butoxybenzenesulfonyl chloride with isopropylamine and dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-butoxy-3-isopropyl-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: N-substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-butoxy-3-isopropyl-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biochemical effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-butoxybenzenesulfonamide: Lacks the isopropyl and dimethylamino groups, making it less complex.

    3-isopropylbenzenesulfonamide: Lacks the butoxy and dimethylamino groups.

    N,N-dimethylbenzenesulfonamide: Lacks the butoxy and isopropyl groups.

Uniqueness

4-butoxy-3-isopropyl-N,N-dimethylbenzenesulfonamide is unique due to the presence of all three substituents (butoxy, isopropyl, and dimethylamino) on the benzenesulfonamide core. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C15H25NO3S

Molekulargewicht

299.4 g/mol

IUPAC-Name

4-butoxy-N,N-dimethyl-3-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C15H25NO3S/c1-6-7-10-19-15-9-8-13(11-14(15)12(2)3)20(17,18)16(4)5/h8-9,11-12H,6-7,10H2,1-5H3

InChI-Schlüssel

DSZFCHHIFSLCLB-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.